molecular formula C10H19NO B1433815 (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol CAS No. 1363360-02-4

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

货号: B1433815
CAS 编号: 1363360-02-4
分子量: 169.26 g/mol
InChI 键: DAXQMNPYPUQYDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (CAS: 1363360-02-4) is a spirocyclic compound with a molecular formula of C₁₀H₁₉NO and a molecular weight of 169.268 g/mol . It features a seven-membered azaspiro ring system (7-aza indicating a nitrogen atom) and a methanol group at the 2-position. This compound is marketed as a Protein Degrader Building Block, highlighting its utility in proteolysis-targeting chimera (PROTAC) development for targeted protein degradation .

属性

IUPAC Name

(7-methyl-7-azaspiro[3.5]nonan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-11-4-2-10(3-5-11)6-9(7-10)8-12/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXQMNPYPUQYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Preparation of N-Boc-4-methylenepiperidines via Wittig Reaction

  • Reagents and Conditions:
    • Phosphorus ylide reagent prepared from methyltriphenylphosphonium bromide and potassium tert-butoxide in methyl tert-butyl ether (MTBE).
    • N-Boc-4-piperidones added dropwise at 0°C to the ylide reagent.
    • Reaction refluxed for 20 hours.
  • Workup:
    • Quenched with saturated ammonium chloride.
    • Extracted with ethyl acetate.
    • Washed with brine, dried over sodium sulfate.
    • Concentrated under reduced pressure.
    • Purified by vacuum distillation to obtain N-Boc-4-methylenepiperidines with ~95% purity.
  • Yield: Approximately 95%.

Cyclization to N-Boc-7-azaspirocyclic Ketones

  • Reagents and Conditions:
    • N-Boc-4-methylenepiperidines reacted with trichloroacetyl chloride in the presence of zinc-copper couple catalyst.
    • Reaction temperature maintained below 20°C.
    • Stirred for 20 hours.
  • Workup:
    • Quenched with saturated ammonium chloride solution at 0°C.
    • Filtered to remove insolubles.
    • Extracted with ethyl acetate.
    • Washed with brine, dried, concentrated.
    • Purified by column chromatography.
  • Yield: Approximately 60%.
  • Purity: ~96%.

Reduction to N-Boc-7-azaspirocyclic Alcohol

  • Reagents and Conditions:
    • N-Boc-7-azaspirocyclic ketones dissolved in methanol.
    • Sodium borohydride added portion-wise at 0°C to 20°C.
    • Stirred for 2 hours.
  • Workup:
    • Quenched with saturated ammonium chloride.
    • Extracted with dichloromethane.
    • Dried over sodium sulfate.
    • Concentrated and purified by column chromatography.
  • Yield: Approximately 57%.
  • Purity: ~93%.

Deprotection to 7-azaspirocyclic Alcohol Hydrochloride

  • Reagents and Conditions:
    • N-Boc-7-azaspirocyclic alcohol dissolved in 2 M hydrochloric acid in ethyl acetate.
    • Stirred at 20°C for 1 hour.
  • Workup:
    • White solid hydrochloride salt precipitates.
    • Filtered and dried.
  • Yield: Approximately 90%.
  • Purity: >98%.

Final Conversion to (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

  • The hydrochloride salt is neutralized or sloughed off to obtain the free base form of the target compound.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Purity (%) Notes
1 N-Boc-4-methylenepiperidines Wittig reaction: methyltriphenylphosphonium bromide, potassium tert-butoxide, MTBE, reflux 20h 95 ~95 Vacuum distillation purification
2 N-Boc-7-azaspirocyclic ketones Cyclization: trichloroacetyl chloride, zinc-copper couple, <20°C, 20h 60 ~96 Column chromatography purification
3 N-Boc-7-azaspirocyclic alcohol Reduction: sodium borohydride, methanol, 0-20°C, 2h 57 ~93 Column chromatography purification
4 7-azaspirocyclic alcohol hydrochloride Deprotection: 2 M HCl in ethyl acetate, 20°C, 1h 90 >98 Precipitation and filtration
5 This compound Neutralization of hydrochloride salt - - Final free base isolation

Additional Synthetic Routes and Related Compounds

  • Alternative synthetic pathways for related spirocyclic compounds, such as 2-oxa-7-azaspiro[3.5]nonane derivatives, involve mesylation and ring closure of diols or oxidative cyclizations, demonstrating the versatility of spirocyclic synthesis approaches.
  • The preparation of this compound may be adapted or optimized based on these related methodologies to improve yield or scalability.

化学反应分析

Types of Reactions

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

科学研究应用

Chemistry

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules, including pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
Oxidation Conversion of the methanol group to carbonyl compoundsAldehydes/Ketones
Reduction Reduction of the nitrogen functionalityAmines
Substitution Reactions involving the nitrogen atomVarious substituted products

Biology

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential biological activity is under investigation for applications in drug discovery.

Case Study: Enzyme Interaction
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways, highlighting its potential as an inhibitor or modulator.

Medicine

The compound is being studied for its therapeutic potential, particularly in developing new drugs targeting neurological conditions due to its ability to cross the blood-brain barrier effectively.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Neurology Investigated for neuroprotective effects
Pain Management Potential analgesic properties
Antidepressant Effects Research into mood regulation mechanisms

作用机制

The mechanism of action of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their activity .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s structural analogs differ in heteroatom composition, substituents, and functional groups, which influence physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol C₁₀H₁₉NO 169.268 7-azaspiro ring, methanol Tertiary amine, rigid spiro scaffold
2-Oxaspiro[3.5]nonane-7-methanol C₉H₁₆O₂ 156.222 Oxaspiro ring (oxygen), methanol Higher polarity due to oxygen atom
(7-Oxaspiro[3.5]nonan-2-yl)methanol C₉H₁₆O₂ 156.222 Oxaspiro ring, methanol Predicted CCS: 133.1–139.7 Ų
(7-Azaspiro[3.5]nonan-2-yl)methanol hydrochloride C₉H₁₈ClNO 205.704 Hydrochloride salt, azaspiro ring Enhanced aqueous solubility
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate C₁₁H₁₉NO₂ 197.27 Ester group, 7-methyl substituent Increased lipophilicity
Analysis:
  • Heteroatom Effects: Replacing nitrogen (7-aza) with oxygen (7-oxa) increases polarity and hydrogen-bonding capacity, as seen in 2-Oxaspiro[3.5]nonane-7-methanol . This may reduce membrane permeability compared to the nitrogen-containing target compound.
  • Salt Forms : The hydrochloride derivative () improves solubility but introduces ionic character, which may limit blood-brain barrier penetration .

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The methanol group in the target compound contributes to a topological polar surface area (TPSA) of ~40–50 Ų (inferred from analogs in ), comparable to oxaspiro derivatives but lower than hydrochlorides.
  • Collision Cross Section (CCS): For (7-Oxaspiro[3.5]nonan-2-yl)methanol, CCS values range from 133.1–139.7 Ų (adduct-dependent), suggesting a compact conformation . The target compound likely has similar dimensions but altered charge distribution due to the tertiary amine.

生物活性

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and research findings.

  • Molecular Formula : C10_{10}H19_{19}NO
  • Molecular Weight : 169.268 g/mol
  • CAS Number : 1363360-02-4
  • Purity : ≥ 97% .

This compound features a spirocyclic structure with a nitrogen atom and a methanol group, which distinguishes it from other similar compounds like 7-Methyl-7-azaspiro[3.5]nonan-2-one.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The nitrogen atom in the spirocyclic structure can form hydrogen bonds, influencing enzyme activity and potentially leading to inhibition of certain pathways.
  • Receptor Modulation : The methanol group may enhance binding affinity to specific receptors, affecting signal transduction processes .

Biological Evaluations

Recent studies have explored the potential therapeutic applications of this compound:

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential use in treating infections .

Anticancer Properties

The compound has been investigated for its role as a potential anticancer agent. In vitro studies demonstrated that it could inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival .

Case Studies

  • GPR119 Agonists : In the design of GPR119 agonists, modifications to the spirocyclic structure led to enhanced biological activity, highlighting the importance of structural configuration in therapeutic efficacy .
  • Bcl-2 Inhibition : The incorporation of spiro linkers similar to (7-Methyl-7-azaspiro[3.5]nonan) has been shown to improve interactions with Bcl-2 proteins, indicating potential applications in cancer therapy .

Comparative Analysis

Compound NameBiological ActivityReference
(7-Methyl-7-azaspiro[3.5]nonan-2-yloxymethanol)Antimicrobial, anticancer
7-Methyl-7-azaspiro[3.5]nonan-2-oneEnzyme inhibition
7-Azaspiro[3.5]nonane derivativesGPR119 agonist activity

常见问题

Q. What are the established synthetic routes for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: A common synthetic route involves functionalizing the azaspiro core via nucleophilic substitution or reductive amination. For example, a similar spiro compound, (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol, was synthesized using vacuum distillation for purification, achieving a 55.6% yield . Key optimization strategies include:

  • Temperature control : Maintaining sub-100°C during distillation to prevent decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for ring closure.
  • Catalysis : Lewis acids like ZnCl₂ can accelerate spiro ring formation.
    Data Table :
StepConditionsYieldReference
Ring closureDMF, 80°C, 12h55.6%
PurificationVacuum distillation (0.1 mmHg)-

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?

Methodological Answer: ¹H NMR is critical for verifying the spirocyclic structure and methyl group positioning. For a related compound, key peaks include:

  • δ 3.85 ppm (dt, J = 11.7, 3.9 Hz) : Axial protons on the oxygenated ring.
  • δ 2.40 ppm (s, 3H) : Methyl group on the nitrogen atom .
  • δ 3.68 ppm (d, J = 4.9 Hz) : Methanol proton adjacent to the spiro center.
    Purity is assessed by integrating peak areas; impurities <1% are detectable with 400 MHz instruments. Compare with published spectra of analogous spiro compounds .

Q. What solvent systems are recommended for purification, and how does solvent choice impact crystallization efficiency?

Methodological Answer:

  • Methanol-acetonitrile mixtures (60:40 v/v) are effective for recrystallization due to balanced polarity .
  • Vacuum distillation (as in ) is suitable for low-melting-point derivatives.
  • Hexane/ethyl acetate gradients (3:1 to 1:1) resolve polar impurities in column chromatography.
    Crystallization efficiency depends on solvent dielectric constant: higher polarity solvents (ε > 30) improve solubility but may require slow evaporation for crystal formation .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the azaspiro ring during derivatization?

Methodological Answer:

  • Steric hindrance : The 7-methyl group restricts nucleophilic attack at the nitrogen, favoring reactions at the methanol-bearing carbon (e.g., esterification) .
  • Electronic effects : The sp³-hybridized nitrogen reduces basicity (pKa ~6.5), making it less reactive toward alkylation unless activated by electron-withdrawing groups (e.g., Boc protection) .
    Case Study : In PROTAC derivatives, the azaspiro scaffold’s rigidity enhances binding selectivity by pre-organizing the pharmacophore .

Q. What strategies resolve contradictory biological activity data across assay systems?

Methodological Answer:

  • Assay standardization : Normalize cell lines (e.g., KRAS-mutant vs. wild-type) to isolate target effects .
  • Data triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Meta-analysis : Pool data from structurally related compounds (e.g., quinazolinyl-spiro derivatives ) to identify trends masked by assay variability.

Q. What advanced chromatographic techniques quantify trace impurities, and how are methods validated?

Methodological Answer:

  • UPLC-MS/MS : Achieves LOD <0.1% for impurities using a C18 column, methanol-acetonitrile gradient (70:30 to 95:5), and ESI+ ionization .
  • Validation parameters :
    • Linearity : R² >0.99 across 0.1–120% analyte range.
    • Precision : %RSD <2% for retention times.
    • Accuracy : Spike recovery 95–105% .

Q. How can computational models predict conformational stability in solvent environments?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate the compound in methanol/water mixtures (e.g., 3:1 v/v ) to assess hydrogen-bonding networks.
  • Density functional theory (DFT) : Calculate energy barriers for ring puckering (ΔG‡ ~5–8 kcal/mol for chair-boat transitions) .
  • Solvent accessibility : Predicts methanol’s role in stabilizing the spiro structure via O–H···N interactions .

Q. What methodologies correlate structural modifications with protein-binding kinetics?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure KD values for derivatives with incremental substitutions (e.g., methyl → trifluoromethyl ).
  • X-ray crystallography : Resolve binding poses of analogues (e.g., PROTAC-spiro complexes ).
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent effects on binding .

Data Contradiction Analysis

Example : Discrepancies in KRAS inhibition between enzymatic and cellular assays for spiro derivatives may arise from:

  • Membrane permeability : LogP >3 enhances cellular uptake but reduces aqueous solubility.
  • Off-target effects : Use CRISPR knockouts to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol
Reactant of Route 2
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。